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Introduction
Salivaricin B is a lantibiotic bacteriocin produced by the probiotic bacterium Streptococcus

salivarius, notably strain K12.[1][2] As a potent antimicrobial peptide, salivaricin B has

garnered significant interest for its potential therapeutic applications in preventing and treating

bacterial infections. Understanding the regulation and dynamics of salivaricin B production is

crucial for optimizing its therapeutic efficacy. This application note provides a detailed protocol

for the quantification of salivaricin B gene expression using Reverse Transcription

Quantitative Polymerase Chain Reaction (RT-qPCR).

RT-qPCR is a highly sensitive and specific method for measuring gene expression levels. By

targeting the mRNA transcripts of the salivaricin B biosynthesis genes, researchers can

accurately quantify the level of gene expression under various conditions, providing insights

into the regulatory mechanisms governing its production. The salivaricin B biosynthesis gene

cluster (sbo) is located on a large megaplasmid in S. salivarius K12 and includes the structural

gene sboA, as well as regulatory genes such as sboK and sboR.[3] This protocol will focus on

the quantification of sboA as a direct measure of salivaricin B precursor synthesis.
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Caption: Experimental workflow for quantifying salivaricin B expression.

Signaling Pathway for Salivaricin B Production
The production of salivaricin B is thought to be autoregulated through a two-component

regulatory system encoded by sboK and sboR. SboK is a putative histidine kinase that senses

an external signal, likely the presence of salivaricin B itself, and subsequently phosphorylates

the response regulator, SboR. Phosphorylated SboR can then act as a transcriptional activator,

binding to promoter regions within the sbo gene cluster and upregulating the expression of the

biosynthesis genes, including the structural gene sboA.
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Caption: Proposed autoregulatory pathway of salivaricin B production.
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Detailed Experimental Protocols
Bacterial Culture and RNA Stabilization

Culture Streptococcus salivarius: Inoculate S. salivarius (e.g., strain K12) into an appropriate

broth medium (e.g., M17 broth supplemented with 0.5% glucose) and incubate under desired

experimental conditions (e.g., 37°C, 5% CO₂).

Harvest Cells: Harvest bacterial cells during the desired growth phase (e.g., mid-logarithmic

phase) by centrifugation at 4,000 x g for 10 minutes at 4°C.

RNA Stabilization: Discard the supernatant and immediately resuspend the cell pellet in an

RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent, Qiagen) according to the

manufacturer's instructions. This step is crucial to preserve the integrity of the RNA profile.

Total RNA Extraction
For Gram-positive bacteria like S. salivarius, enzymatic lysis is often required to efficiently

break the cell wall.

Cell Lysis: Pellet the stabilized bacteria and resuspend in a lysis buffer containing lysozyme

(e.g., 20 mg/mL) and mutanolysin (e.g., 250 U/mL). Incubate at 37°C for 30-60 minutes.

RNA Purification: Proceed with a commercial RNA purification kit (e.g., RNeasy Mini Kit,

Qiagen) following the manufacturer's protocol for bacterial RNA extraction. This typically

involves cell lysis, homogenization, and binding of RNA to a silica membrane, followed by

washing and elution.

DNase Treatment: To eliminate contaminating genomic DNA, perform an on-column DNase

digestion using an RNase-free DNase set (e.g., Qiagen) during the RNA purification process.

[1] This is a critical step as gDNA contamination can lead to inaccurate quantification.[1]

RNA Elution: Elute the purified RNA in RNase-free water.

RNA Quantification and Quality Assessment
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
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Purity Assessment: Assess the purity of the RNA by measuring the A260/A280 and

A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2

are indicative of highly pure RNA.

Integrity Check: (Optional but recommended) Verify RNA integrity by running an aliquot on a

denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent

Bioanalyzer). Intact 16S and 23S rRNA bands should be visible.

cDNA Synthesis (Reverse Transcription)
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For a typical 20 µL

reaction, combine:

Total RNA (e.g., 1 µg)

Random hexamers or gene-specific primers

dNTPs

Reverse transcriptase buffer

RNase inhibitor

Reverse transcriptase enzyme

Nuclease-free water to a final volume of 20 µL

Incubation: Perform the cDNA synthesis in a thermal cycler with the following program:

Primer annealing: 25°C for 10 minutes

Reverse transcription: 42-50°C for 30-60 minutes (optimal temperature depends on the

reverse transcriptase used)

Enzyme inactivation: 85°C for 5 minutes

Storage: The resulting cDNA can be stored at -20°C until use in RT-qPCR.
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RT-qPCR
Primer and Probe Design: Design primers and, if using a TaqMan assay, a probe targeting

the sboA gene. Primers should be designed to amplify a product of 70-150 bp.

Target Gene: sboA (structural gene for salivaricin B)

Reference Genes (candidates): 16S rRNA, gyrA, recA. It is crucial to validate the stability

of chosen reference genes under the specific experimental conditions.

RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mix. For a 20 µL reaction using a

SYBR Green-based assay:

2X SYBR Green Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

cDNA template (diluted): 2 µL

Nuclease-free water: 7 µL

Thermal Cycling Conditions: Perform the RT-qPCR in a real-time PCR instrument with the

following cycling conditions:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt curve analysis (for SYBR Green assays)

Data Presentation
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The quantitative data from the RT-qPCR experiment should be summarized in a clear and

structured table. The following is an example of how to present the data for the relative

quantification of sboA expression under a specific test condition compared to a control

condition.

Target Gene Condition Average Cq
ΔCq
(Cq_target -
Cq_ref)

ΔΔCq
(ΔCq_test -
ΔCq_contro
l)

Fold
Change (2-
ΔΔCq)

sboA Control 22.5 5.3 0 1.0

Test 20.1 2.8 -2.5 5.66

16S rRNA Control 17.2

Test 17.3

Data Analysis
The most common method for analyzing RT-qPCR data is the comparative Cq (ΔΔCq) method

for relative quantification of gene expression.

Calculate ΔCq: For each sample, normalize the Cq value of the target gene (sboA) to the Cq

value of the reference gene.

ΔCq = Cq(sboA) - Cq(reference gene)

Calculate ΔΔCq: Normalize the ΔCq of the test sample to the ΔCq of the control sample.

ΔΔCq = ΔCq(test sample) - ΔCq(control sample)

Calculate Fold Change: Determine the relative expression level (fold change) using the

formula:

Fold Change = 2-ΔΔCq

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Solution

No amplification or high Cq

values
Poor RNA quality or quantity

Re-extract RNA, ensuring

proper handling to prevent

degradation. Verify RNA

integrity.

Inefficient cDNA synthesis

Optimize reverse transcription

conditions (enzyme,

temperature, primers).

PCR inhibitors in the sample
Ensure high purity of RNA.

Dilute cDNA template.

Non-specific amplification

(multiple peaks in melt curve)
Poor primer design

Redesign primers to be more

specific. Optimize annealing

temperature.

Genomic DNA contamination
Ensure thorough DNase

treatment of RNA samples.

High variability between

replicates
Pipetting errors

Use calibrated pipettes and be

precise in setting up reactions.

Inconsistent sample quality
Ensure uniform sample

collection and processing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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